molecular formula C19H25FN4O B5988404 4-[[4-(4-Fluorophenyl)triazol-1-yl]methyl]-1-(oxolan-3-ylmethyl)piperidine

4-[[4-(4-Fluorophenyl)triazol-1-yl]methyl]-1-(oxolan-3-ylmethyl)piperidine

Cat. No.: B5988404
M. Wt: 344.4 g/mol
InChI Key: QUFIYIQKVRYQAE-UHFFFAOYSA-N
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Description

4-[[4-(4-Fluorophenyl)triazol-1-yl]methyl]-1-(oxolan-3-ylmethyl)piperidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a fluorophenyl group, and a piperidine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(4-Fluorophenyl)triazol-1-yl]methyl]-1-(oxolan-3-ylmethyl)piperidine typically involves multiple steps, starting with the preparation of the triazole ring and the fluorophenyl group. These intermediates are then coupled with the piperidine ring under specific reaction conditions. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring through a click chemistry approach.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[[4-(4-Fluorophenyl)triazol-1-yl]methyl]-1-(oxolan-3-ylmethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[[4-(4-Fluorophenyl)triazol-1-yl]methyl]-1-(oxolan-3-ylmethyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[4-(4-Fluorophenyl)triazol-1-yl]methyl]-1-(oxolan-3-ylmethyl)piperidine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity, while the piperidine ring can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[4-(4-Fluorophenyl)triazol-1-yl]methyl]-1-(oxolan-3-ylmethyl)piperidine stands out due to its unique combination of a triazole ring, fluorophenyl group, and piperidine ring, which confer distinct chemical and biological properties not commonly found in other compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[[4-(4-fluorophenyl)triazol-1-yl]methyl]-1-(oxolan-3-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN4O/c20-18-3-1-17(2-4-18)19-13-24(22-21-19)12-15-5-8-23(9-6-15)11-16-7-10-25-14-16/h1-4,13,15-16H,5-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFIYIQKVRYQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=C(N=N2)C3=CC=C(C=C3)F)CC4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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